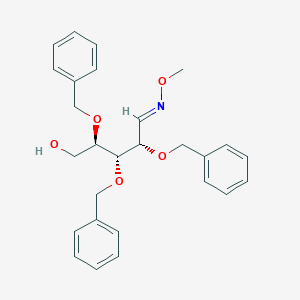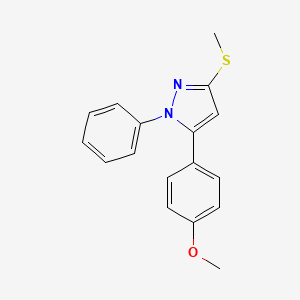![molecular formula C9H10O2 B12854565 [(2S,3S)-3-phenyloxiran-2-yl]methanol CAS No. 99528-63-9](/img/structure/B12854565.png)
[(2S,3S)-3-phenyloxiran-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of trans-cinnamyl alcohol. One common method involves the use of titanium (IV) isopropylate and tert-butyl hydroperoxide in the presence of L-(+)-diisopropyl tartrate as a chiral catalyst. The reaction is carried out in dichloromethane at -20°C with molecular sieves to achieve high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of asymmetric epoxidation and the use of chiral catalysts are likely employed on a larger scale. The process involves optimizing reaction conditions to maximize yield and enantioselectivity while ensuring cost-effectiveness and scalability.
化学反应分析
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of 1,2-diols.
Substitution: Formation of β-substituted alcohols or ethers.
科学研究应用
[(2S,3S)-3-phenyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature
作用机制
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]methanol involves its interaction with molecular targets through its oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical and medicinal applications .
相似化合物的比较
Similar Compounds
(2S,3R)-3-phenyloxiran-2-yl]methanol: A diastereomer with different stereochemistry.
(2R,3S)-3-phenyloxiran-2-yl]methanol: Another diastereomer with opposite stereochemistry.
Phenylglycidol: A related compound with similar structural features but different functional groups.
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various organic transformations .
属性
CAS 编号 |
99528-63-9 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
InChI 键 |
PVALSANGMFRTQM-DTWKUNHWSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


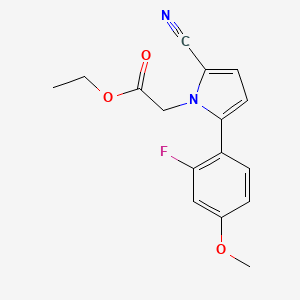

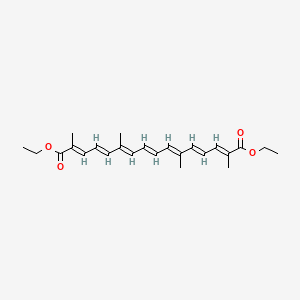
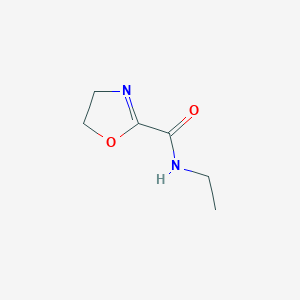
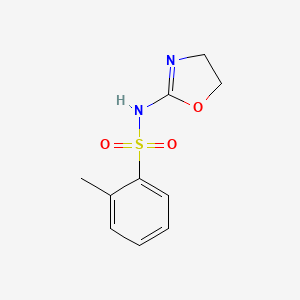

![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
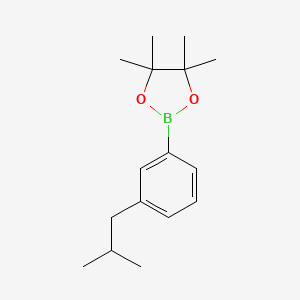
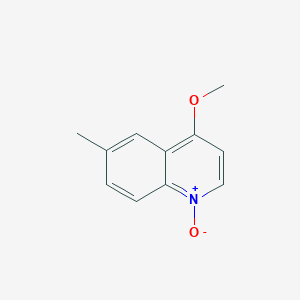
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
